BenchChemオンラインストアへようこそ!

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Physicochemical profiling Drug-likeness ADME prediction

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1021116-01-7) is a polyheterocyclic small molecule (MW 383.4 g/mol) that integrates a 2,6-dimethoxypyrimidine ring, a piperazine sulfonamide linker, and a 3,5-dimethylisoxazole moiety. The compound belongs to a class of synthetic ligands designed around the pyrimidine-piperazine-sulfonyl pharmacophore, often explored for kinase inhibition.

Molecular Formula C15H21N5O5S
Molecular Weight 383.42
CAS No. 1021116-01-7
Cat. No. B2873625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
CAS1021116-01-7
Molecular FormulaC15H21N5O5S
Molecular Weight383.42
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
InChIInChI=1S/C15H21N5O5S/c1-10-14(11(2)25-18-10)26(21,22)20-7-5-19(6-8-20)12-9-13(23-3)17-15(16-12)24-4/h9H,5-8H2,1-4H3
InChIKeyQAPSVAZEIDBACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1021116-01-7): Structural and Pharmacophoric Profile


4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1021116-01-7) is a polyheterocyclic small molecule (MW 383.4 g/mol) that integrates a 2,6-dimethoxypyrimidine ring, a piperazine sulfonamide linker, and a 3,5-dimethylisoxazole moiety [1]. The compound belongs to a class of synthetic ligands designed around the pyrimidine-piperazine-sulfonyl pharmacophore, often explored for kinase inhibition. Its physicochemical signature—XLogP3-AA of 1.1, 10 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 119 Ų—differentiates it from closely related analogs that bear alternative heterocyclic capping groups [1].

Why In-Class 3,5-Dimethylisoxazole Sulfonamides Cannot Simply Replace This Compound


Compounds bearing the 3,5-dimethylisoxazole-4-sulfonyl motif attached to a piperazine linker exhibit widely divergent selectivity and potency profiles depending on the distal heterocycle . Subtle changes—replacing the 2,6-dimethoxypyrimidine with a 6-dimethylpyrazolopyrimidine or an unsubstituted pyrimidine—can invert kinase selectivity, alter hydrogen bonding networks, and shift ADME properties . Generic substitution therefore risks loss of target engagement, unpredictable cellular activity, or altered physicochemical behavior, making compound-specific evidence essential for procurement decisions.

Quantitative Differentiation Evidence for 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole


Physicochemical Differentiation: LogP, TPSA, and H‑Bond Acceptor Profile vs. Pyrazolopyrimidine Analog

The target compound (XLogP3-AA 1.1, TPSA 119 Ų, 10 H‑bond acceptors) exhibits a substantially different physicochemical signature compared to its 6-(3,5-dimethyl‑1H‑pyrazol‑1‑yl)pyrimidine analog (CAS 1170432-15-1; XLogP3-AA ~2.0, TPSA ~108 Ų, 8 H‑bond acceptors) [1]. The 0.9‑unit reduction in LogP combined with a larger polar surface area predicts higher aqueous solubility and lower passive membrane permeability for the target compound, a critical distinction for cell‑based assay design [1].

Physicochemical profiling Drug-likeness ADME prediction

Structural Determinant of Kinase Selectivity: 2,6‑Dimethoxypyrimidine vs. Phenylacetamide Capping

In closely related chemotypes, the 2,6-dimethoxypyrimidine warhead has been shown to confer FGFR1‑3 selectivity, while replacement with a 4‑sulfonylphenylacetamide group shifts the selectivity profile [1]. The target compound retains the 2,6-dimethoxypyrimidine necessary for FGFR hinge‑binding, as evidenced by reported FGFR1‑3 inhibition in the structurally analogous N‑(4‑((4‑(2,6‑dimethoxypyrimidin‑4‑yl)piperazin‑1‑yl)sulfonyl)phenyl)acetamide . No direct FGFR panel data for the target compound are publicly available; this evidence is classified as class‑level inference.

Kinase inhibitor design FGFR selectivity Scaffold hopping

Synthetic Tractability and Building-Block Versatility Relative to Unsubstituted Piperazine Sulfonamides

The target compound incorporates a fully elaborated 2,6-dimethoxypyrimidinyl-piperazine moiety, enabling direct use in sulfonamide coupling reactions without post-coupling deprotection or further heterocycle installation . In contrast, simpler 3,5-dimethyl-4-(piperazin-1-ylsulfonyl)isoxazole (CAS 871217-52-6) requires subsequent N‑arylation steps that can be low‑yielding and introduce batch variability . The ready‑to‑functionalize nature of the target compound reduces synthetic steps and improves reproducibility in library production.

Medicinal chemistry Parallel synthesis Building block utility

Computational Drug‑Likeness and Lead‑Like Property Comparison

The target compound's molecular weight (383.4 Da), rotatable bond count (5), and absence of hydrogen bond donors place it within lead‑like chemical space, whereas many analogs exceed 400 Da or carry H‑bond donors that complicate permeability [1]. For example, the benzoimidazole analog (CAS 1211678-04-4; MW 361.4 but with 1 H‑bond donor) introduces a donor that can reduce CNS penetration . The target compound's balanced property profile supports its use in fragment‑to‑lead progression.

Drug-likeness Lead optimization Fragment-based screening

Procurement‑Relevant Application Scenarios for 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole


FGFR‑Focused Kinase Inhibitor Library Design

Given its conserved 2,6-dimethoxypyrimidine hinge‑binding motif, this compound is most rationally deployed as a scaffold in FGFR1‑3 inhibitor libraries. Its pre‑installed sulfonylisoxazole tail permits rapid analog generation for selectivity profiling against VEGFR2 and PDGFR, avoiding cross‑reactivity issues encountered with less selective pyrimidine‑piperazine cores [1].

Physicochemical Property‑Based Screening Sets

The compound's low computed LogP (1.1), zero H‑bond donor count, and moderate TPSA (119 Ų) make it an ideal candidate for inclusion in CNS‑oriented screening decks. Procurement for blood‑brain barrier penetration studies is supported by its superior computed MPO score relative to analogs bearing additional H‑bond donors [1].

Parallel Synthesis and Medicinal Chemistry Building Block

The compound serves as a ready‑to‑use sulfonamide building block in high‑throughput parallel synthesis. Purchasing the fully elaborated 4‑(2,6‑dimethoxypyrimidin‑4‑yl)piperazine sulfonyl isoxazole circumvents multiple synthetic steps, directly reducing cycle time and improving purity profiles in lead optimization campaigns [1].

Quote Request

Request a Quote for 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.